N-[(pyridin-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various biologically active molecules.
Mechanism of Action
Target of Action
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine and its derivatives have been studied for their interaction with various targets. For instance, they have been docked against the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation, making it a potential target for therapeutic interventions.
Mode of Action
Molecular simulation methods have been used to describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway
Result of Action
Its potential interaction with acetyl-coa carboxylase suggests it may influence cellular lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method is the condensation reaction between 4-(chloromethyl)pyridine and 2-aminopyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any nitro groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyrimidin-2-amine
- N-(pyridin-3-yl)pyrimidin-2-amine
- N-(pyridin-4-yl)pyrimidin-2-amine
Uniqueness
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is unique due to the presence of a methyl group linking the pyridine and pyrimidine rings. This structural feature can influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFFQDPCQWBXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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